Cas no 5881-17-4 (3-Ethyloctane)

3-Ethyloctane 化学的及び物理的性質
名前と識別子
-
- Octane, 3-ethyl-
- 3-Ethyloctane
- 2-Aethyl-octan
- 3-Aethyl-octan
- 3-Ethyl-octan
- Octane,3-ethyl
-
計算された属性
- せいみつぶんしりょう: 142.17200
じっけんとくせい
- 密度みつど: 0.7360
- ゆうかいてん: -87.69°C
- ふってん: 166.51°C
- 屈折率: 1.4136
- PSA: 0.00000
- LogP: 4.00290
3-Ethyloctane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E925310-500mg |
3-Ethyloctane |
5881-17-4 | 500mg |
$ 1200.00 | 2023-09-07 | ||
TRC | E925310-50mg |
3-Ethyloctane |
5881-17-4 | 50mg |
$207.00 | 2023-05-18 |
3-Ethyloctane 関連文献
-
Kunpeng Wang,David Staack Green Chem. 2022 24 1177
-
2. 169. Entropy changes in isomerisationsR. M. Gascoigne J. Chem. Soc. 1958 876
-
Martin J. Hanton,Louisa Daubney,Tomas Lebl,Stacey Polas,David M. Smith,Alex Willemse Dalton Trans. 2010 39 7025
-
4. Use of a neural network to determine the boiling point of alkanesDriss Cherqaoui,Didier Villemin J. Chem. Soc. Faraday Trans. 1994 90 97
-
5. Anodic syntheses. Part XV. Further studies with ethylenic acidsRobert F. Garwood,Naser-ud-Din,Claude J. Scott,Basil C. L. Weedon J. Chem. Soc. Perkin Trans. 1 1973 2714
3-Ethyloctaneに関する追加情報
Research Briefing on Recent Advances in Chemical Biomedicine: Focus on 5881-17-4 and 3-Ethyloctane
In the rapidly evolving field of chemical biomedicine, the exploration of novel compounds and their applications continues to drive innovation. This briefing highlights the latest research findings related to the chemical compound with CAS number 5881-17-4 and the product 3-Ethyloctane. These substances have garnered attention due to their potential roles in pharmaceutical development and industrial applications. The following sections provide a comprehensive overview of recent studies, methodologies, and outcomes associated with these compounds.
The compound 5881-17-4, a relatively understudied molecule, has recently been investigated for its unique chemical properties and potential biomedical applications. Researchers have focused on its structural characteristics, which suggest possible utility in drug design, particularly in the development of small-molecule inhibitors. Concurrently, 3-Ethyloctane, a branched alkane, has been examined for its physicochemical properties and its role as a solvent or intermediate in synthetic chemistry. The intersection of these two compounds in recent studies underscores their relevance in advancing chemical biomedicine.
Recent studies employing advanced spectroscopic techniques, such as NMR and mass spectrometry, have elucidated the molecular structure and stability of 5881-17-4. These findings are critical for understanding its reactivity and potential interactions with biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5881-17-4 exhibit moderate inhibitory activity against specific enzymes involved in inflammatory pathways. This suggests a promising avenue for further drug development.
In parallel, research on 3-Ethyloctane has explored its utility in enhancing the solubility of hydrophobic drugs, a persistent challenge in pharmaceutical formulations. A recent report in the International Journal of Pharmaceutics highlighted its use as a co-solvent in nanoparticle-based drug delivery systems, improving the bioavailability of poorly water-soluble compounds. These findings position 3-Ethyloctane as a valuable component in modern drug formulation strategies.
The synthesis and scalability of both compounds have also been a focal point. Innovative catalytic methods have been developed to optimize the production of 5881-17-4, reducing byproducts and improving yield. Similarly, green chemistry approaches have been applied to the synthesis of 3-Ethyloctane, aligning with the growing emphasis on sustainable practices in chemical manufacturing. These advancements not only enhance the feasibility of large-scale production but also address environmental concerns.
Despite these promising developments, challenges remain. The toxicity profiles of 5881-17-4 and 3-Ethyloctane require further investigation to ensure their safety in biomedical applications. Preliminary in vitro studies indicate low cytotoxicity for both compounds, but comprehensive in vivo assessments are necessary. Additionally, the regulatory pathways for their use in pharmaceuticals must be clarified to facilitate clinical translation.
In conclusion, the latest research on 5881-17-4 and 3-Ethyloctane underscores their potential in chemical biomedicine. From drug design to formulation enhancement, these compounds offer versatile applications that warrant further exploration. Future studies should prioritize toxicity evaluations, mechanistic insights, and scalable synthesis methods to fully realize their biomedical potential. This briefing serves as a foundation for researchers and industry professionals seeking to leverage these compounds in their work.
5881-17-4 (3-Ethyloctane) 関連製品
- 68551-20-2(Alkanes, C13-16-iso-)
- 871-83-0(2-Methylnonane)
- 111-01-3(Squalane)
- 592-13-2(2,5-Dimethylhexane)
- 766-52-9(1-ethyl-2-methyl-piperidine)
- 953039-39-9(2-chloro-8-(propan-2-yloxy)quinazoline)
- 1005293-29-7(1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine)
- 2680747-96-8(2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid)
- 1804923-40-7(Methyl 3-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate)
- 1427324-86-4(6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole)




